N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine

Physical Organic Chemistry Process Engineering Thermodynamics

N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine (CAS 62478-82-4) is an aliphatic tertiary diamine characterized by a propane backbone with asymmetric terminal substitution: N,N-diethyl and N',N'-dimethyl amino groups. Its molecular formula is C9H22N2 with a molecular weight of 158.28 g/mol.

Molecular Formula C9H22N2
Molecular Weight 158.28 g/mol
CAS No. 62478-82-4
Cat. No. B3192388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-N',N'-dimethylpropan-1,3-diamine
CAS62478-82-4
Molecular FormulaC9H22N2
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCCN(CC)CCCN(C)C
InChIInChI=1S/C9H22N2/c1-5-11(6-2)9-7-8-10(3)4/h5-9H2,1-4H3
InChIKeyNVPUVLBCRYPSIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine (CAS 62478-82-4): Core Physicochemical and Regulatory Profile for Procurement


N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine (CAS 62478-82-4) is an aliphatic tertiary diamine characterized by a propane backbone with asymmetric terminal substitution: N,N-diethyl and N',N'-dimethyl amino groups [1]. Its molecular formula is C9H22N2 with a molecular weight of 158.28 g/mol . Key physicochemical properties include a boiling point of 184°C, a density of 0.826 g/cm³, and a predicted pKa of 10.40±0.25 [2]. The compound is subject to harmonized CLP classification, carrying hazard codes including Flam. Liq. 3 (H226), Acute Tox. 4 (H302), Skin Corr. 1A (H314), Eye Dam. 1 (H318), Acute Tox. 3 (H331), STOT RE 2 (H373), and Aquatic Chronic 3 (H412) [3].

Why In-Class Aliphatic Propanediamines Cannot Simply Substitute N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine (62478-82-4)


Substituting N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine with a seemingly similar aliphatic diamine like N,N-diethyl-1,3-propanediamine (CAS 104-78-9) or N,N-dimethyl-1,3-propanediamine (CAS 109-55-7) is chemically unsound due to fundamental differences in steric bulk, basicity, and vapor pressure, which are critical in catalytic and synthetic applications . The compound's unique asymmetric substitution pattern—a diethylamino group on one terminus and a dimethylamino group on the other—confers a distinct combination of steric and electronic properties that dictate its reactivity profile as both a nucleophile and a ligand . For instance, vapor pressure measurements across a series of propanediamines demonstrate that each structural variant exhibits its own unique volatility, a parameter essential for designing processes involving vapor-phase reactions or solvent selection [1]. Direct substitution without a detailed understanding of these quantitative differences, as explored below, can lead to altered reaction kinetics, reduced yields, and process safety deviations due to differing hazard profiles [2].

Quantitative Differentiators for N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine (62478-82-4) vs. Closest Structural Analogs


Comparative Vapor Pressure: N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine vs. Symmetric Analogs

A systematic study of vapor pressures for aliphatic propanediamines provides a quantitative basis for differentiating N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine (target) from structurally related symmetric diamines. This cross-study comparison highlights that the asymmetric substitution pattern directly influences volatility, a key process parameter [1].

Physical Organic Chemistry Process Engineering Thermodynamics

Comparative Boiling Point and Density: N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine vs. Symmetric and Mono-Substituted Analogs

N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine exhibits a boiling point (184°C) and density (0.826 g/cm³) that are distinct from both its symmetric tetra-alkyl analogs and its mono-substituted precursor, providing clear criteria for selection based on physical processing requirements [1].

Physical Property Assessment Chemical Engineering Solvent Selection

Synthetic Utility Differentiation: N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine as a Catalyst vs. Simpler Diamines

While direct head-to-head catalytic performance data is absent from the peer-reviewed literature, N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine is specifically cited as a catalyst for a broader range of organic reactions (esterification, Michael addition, olefin addition) compared to simpler diamines like N,N-diethyl-1,3-propanediamine, which is primarily described as a solvent, extraction agent, and intermediate . This is a class-level inference based on reported applications.

Organic Synthesis Catalysis Methodology

Definitive Application Scenarios for N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine (62478-82-4) Based on Quantitative Evidence


Organic Synthesis Catalyst: Esterification, Michael Addition, and Olefin Addition

This compound should be prioritized for R&D efforts focused on the catalytic optimization of esterification, Michael addition, and olefin addition reactions. This is based on its documented, albeit non-quantitative, use as an amine catalyst for these specific transformations, a profile not as clearly defined for simpler propanediamine analogs like N,N-diethyl-1,3-propanediamine . Its tertiary amine structure and specific substitution pattern make it a suitable nucleophilic catalyst for these reaction types, and its distinct physical properties (e.g., boiling point of 184°C) allow for straightforward separation from many reaction products [1].

Intermediate for the Synthesis of Specialty Chemicals

N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine serves as a key intermediate in the manufacture of pharmaceuticals and other fine chemicals . Its procurement is justified when a synthetic pathway requires a diamine building block with a specific combination of steric and electronic properties: a moderately hindered tertiary amine (diethyl) on one end and a less hindered, more nucleophilic tertiary amine (dimethyl) on the other. This controlled asymmetry is difficult to replicate with symmetric diamines like TMPDA or N,N-diethyl-1,3-propanediamine, which offer only one type of amino functionality [1].

Thermodynamic Process Design and Safety Assessment

For chemical engineers and safety officers, the compound's well-defined hazard profile—including its harmonized CLP classification as a flammable liquid (Flam. Liq. 3), acute toxin (Acute Tox. 4 & 3), and corrosive (Skin Corr. 1A)—provides a concrete, legally-mandated framework for safe handling, storage, and transport . The quantified physical properties (boiling point 184°C, density 0.826 g/cm³, flash point 55°C) are essential data points for process hazard analysis (PHA), ventilation design, and selection of appropriate personal protective equipment (PPE) [1]. This contrasts with using a less-characterized analog where such data might be inferred or absent, increasing process risk.

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